molecular formula C11H12FNOS B14914404 n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide

Cat. No.: B14914404
M. Wt: 225.28 g/mol
InChI Key: QMQAJLRNQVJSGP-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide is a chemical compound with the molecular formula C11H12FNOS It is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide typically involves the reaction of cyclopropylamine with 2-fluorobenzenethiol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide moiety to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-((4-fluorophenyl)thio)acetamide
  • n-Cyclopropyl-2-((2-chlorophenyl)thio)acetamide
  • n-Cyclopropyl-2-((2-bromophenyl)thio)acetamide

Uniqueness

n-Cyclopropyl-2-((2-fluorophenyl)thio)acetamide is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FNOS

Molecular Weight

225.28 g/mol

IUPAC Name

N-cyclopropyl-2-(2-fluorophenyl)sulfanylacetamide

InChI

InChI=1S/C11H12FNOS/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14)

InChI Key

QMQAJLRNQVJSGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=CC=CC=C2F

Origin of Product

United States

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